Capric acid-1-13C is isotopically labeled, meaning one of its carbon atoms is replaced with a heavier isotope, Carbon-13. This specific labeling allows researchers to track the movement and fate of the molecule within a system. By feeding cells or organisms capric acid-1-13C and then analyzing their tissues or fluids using techniques like Mass Spectrometry , scientists can trace the metabolic pathway of the capric acid molecule and understand how it is broken down, absorbed, or utilized by the system. This information is crucial for studying various biological processes, including:
The presence of the Carbon-13 isotope in capric acid-1-3C alters the molecule's behavior slightly compared to its unlabeled counterpart. By studying how cells or organisms respond to the labeled and unlabeled capric acid, researchers can gain insights into specific steps within biochemical pathways. This approach can be used to:
(113C)decanoic acid, also known as decanoic acid or capric acid, is a saturated fatty acid with the molecular formula . It consists of a long hydrocarbon chain with a carboxylic acid functional group at one end. Decanoic acid is classified as a medium-chain fatty acid and is notable for its distinct properties, including a melting point of approximately 31.5 °C and a boiling point ranging from 514 to 518 °F at standard atmospheric pressure . This compound is commonly found in various natural sources, including coconut oil and palm kernel oil, where it constitutes about 10% and 4% of the oil composition, respectively. Its name derives from the Latin word "caper," meaning goat, reflecting the characteristic odor associated with the compound .
Decanoic acid exhibits various biological activities. It has been shown to act as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, which may contribute to its anticonvulsant properties. This mechanism suggests potential therapeutic applications in epilepsy treatment, particularly in ketogenic diets that utilize medium-chain fatty acids . Additionally, decanoic acid influences mitochondrial function and may promote mitochondrial biogenesis through peroxisome proliferator-activated receptor gamma activation .
Decanoic acid can be synthesized through several methods:
Decanoic acid has diverse applications across various industries:
Research indicates that decanoic acid interacts with various biological systems. Its role as an AMPA receptor antagonist suggests potential interactions with neurotransmission pathways, which may enhance its anticonvulsant effects when combined with other treatments like ketogenic diets. Studies have also explored its metabolic pathways, indicating that it undergoes rapid degradation in the liver after oral ingestion, impacting its systemic availability and efficacy .
Decanoic acid shares structural similarities with other medium-chain fatty acids. Here are some comparable compounds:
Compound Name | Molecular Formula | Carbon Chain Length | Unique Features |
---|---|---|---|
Caproic Acid | C6H12O2 | 6 | Shorter chain; pungent odor similar to goats |
Caprylic Acid | C8H16O2 | 8 | Known for antimicrobial properties |
Lauric Acid | C12H24O2 | 12 | Commonly found in coconut oil; higher melting point |
Decanoic acid is unique among these compounds for its specific role in neurological health due to its interaction with AMPA receptors and potential applications in epilepsy management. Its moderate chain length also differentiates it from both shorter (caproic and caprylic acids) and longer-chain fatty acids (lauric acid), influencing its physical properties and biological effects .
(113C)decanoic acid is a carbon-13 labeled variant of decanoic acid, where the carboxyl carbon (position 1) is specifically enriched with the carbon-13 isotope [1]. The molecular formula of this compound is C10H20O2, identical to that of unlabeled decanoic acid, but with the distinction that one carbon atom is the 13C isotope rather than the more common 12C isotope [2]. The structural representation can be written as CH3(CH2)8(13C)OOH, highlighting the specific position of the isotopic label [3].
The compound features a linear aliphatic chain of ten carbon atoms with a carboxylic acid functional group at one end [4]. The carbon-13 isotope is specifically located at the carboxyl carbon position, which is designated as carbon-1 in the IUPAC naming system [1]. This strategic labeling at the carboxyl position makes the compound particularly valuable for metabolic and reaction mechanism studies [5].
The molecular weight of (113C)decanoic acid is 173.27 g/mol, slightly higher than the 172.26 g/mol of unlabeled decanoic acid due to the additional neutron in the 13C isotope [2]. The structural characteristics of the molecule include a straight hydrocarbon chain with a carboxylic acid group, giving it both hydrophobic and hydrophilic properties [4] [6].
The carbon-carbon bond lengths and bond angles in (113C)decanoic acid remain essentially identical to those in unlabeled decanoic acid, as isotopic substitution does not significantly alter these parameters [5] [7]. The presence of the 13C isotope does, however, provide distinct spectroscopic properties that make this compound identifiable through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [8].
(113C)decanoic acid appears as a white crystalline solid at room temperature, similar to its unlabeled counterpart [3] [2]. The compound exhibits a waxy texture characteristic of medium-chain fatty acids [6]. When observed visually, it is indistinguishable from regular decanoic acid as isotopic substitution does not affect macroscopic appearance [5].
The crystals of (113C)decanoic acid typically form needle-like structures when crystallized from appropriate solvents [9]. Under microscopic examination, these crystals display characteristic patterns similar to those of unlabeled decanoic acid [10]. The solid is generally opaque with a slight translucent quality when formed into thin layers [9] [11].
The physical appearance of (113C)decanoic acid remains stable when stored properly, but it may absorb moisture from the air due to the hygroscopic nature of the carboxylic acid group [10]. The compound does not exhibit any distinctive color and appears white to off-white depending on its purity and crystalline form [2] [9].
The melting point of (113C)decanoic acid is approximately 30-32°C, which is essentially identical to that of unlabeled decanoic acid [2] [12]. This melting range indicates that the isotopic substitution at the carboxyl position has minimal effect on the crystal lattice energy and intermolecular forces that determine the solid-to-liquid phase transition [5].
The boiling point of (113C)decanoic acid is reported to be 268-270°C at standard atmospheric pressure, again showing negligible deviation from unlabeled decanoic acid [3] [12]. At reduced pressure (10 mm Hg), the boiling point is approximately 146.8-147.8°C [13].
Table 1: Melting and Boiling Points of (113C)decanoic acid
Parameter | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 30-32°C | Atmospheric pressure | [2] [11] |
Boiling Point | 268-270°C | Atmospheric pressure | [3] [12] |
Boiling Point | 146.8-147.8°C | 10 mm Hg | [13] |
The triple point temperature, where solid, liquid, and vapor phases coexist in equilibrium, has not been specifically determined for (113C)decanoic acid but is expected to be very close to that of unlabeled decanoic acid [14]. The isotopic substitution typically causes only minor shifts in phase transition temperatures, generally less than 1°C for carbon-13 labeling [7] [8].
(113C)decanoic acid exhibits solubility characteristics that closely mirror those of unlabeled decanoic acid, as isotopic substitution has minimal impact on intermolecular interactions that govern solubility [5] [7]. The compound shows poor solubility in water but dissolves readily in various organic solvents [9] [15].
The aqueous solubility of (113C)decanoic acid is approximately 0.15 g/L at 20°C [16] [17]. This limited water solubility is due to the predominant hydrophobic character of the long hydrocarbon chain [9]. The solubility in water increases significantly with temperature and in alkaline conditions due to the formation of the more water-soluble carboxylate salt [16] [13].
Table 2: Solubility Profile of (113C)decanoic acid in Various Solvents
Solvent | Solubility | Temperature | Reference |
---|---|---|---|
Water | 0.15 g/L | 20°C | [16] [17] |
Water (pH 4) | 31 mg/L | 20°C | [13] |
Water (pH 7) | 1843 mg/L | 20°C | [13] |
Water (pH 9) | 2882 mg/L | 20°C | [13] |
Ethanol | >30 g/L | 25°C | [18] |
Methanol | Highly soluble | 25°C | [9] |
Hexane | >1 kg/L | 22°C | [13] |
Chloroform | Moderately soluble | 25°C | [9] [17] |
Diethyl ether | Highly soluble | 25°C | [17] |
DMSO | ~5 g/L | 25°C | [18] |
DMF | ~5 g/L | 25°C | [18] |
The partition coefficient (log P) of (113C)decanoic acid is approximately 4.09, indicating a strong preference for organic phases over aqueous phases in biphasic systems [16] [19]. This property is important for extraction procedures and predicting the compound's behavior in biological systems [19].
In organic solvents, (113C)decanoic acid shows excellent solubility, particularly in alcohols, ethers, and chlorinated solvents [17] [18]. The solubility generally increases with the polarity of the organic solvent, with highest solubility observed in short-chain alcohols and polar aprotic solvents [18] [15].
(113C)decanoic acid functions as a weak carboxylic acid, with acid-base properties virtually identical to those of unlabeled decanoic acid [4] [20]. The carboxylic acid group readily donates a proton in aqueous solutions, forming the decanoate anion [20].
The acid dissociation constant (pKa) of (113C)decanoic acid is approximately 4.9, indicating that it is a relatively weak acid compared to mineral acids but stronger than alcohols [9] [17]. This pKa value means that at physiological pH (approximately 7.4), the compound exists predominantly in its deprotonated form as the decanoate anion [20].
Table 3: Acid-Base Properties of (113C)decanoic acid
Parameter | Value | Conditions | Reference |
---|---|---|---|
pKa | 4.79 ± 0.10 | 25°C | [9] [17] |
pKa range | 4.89 - 5.03 | Extrapolated | [13] |
pH (0.2 g/L in water) | 4.0 | 20°C | [17] |
The isotopic substitution at the carboxyl carbon has a minimal effect on the acid-base properties of the molecule [5] [7]. Any slight differences in pKa between labeled and unlabeled decanoic acid would be due to the small kinetic isotope effect, which might slightly alter the zero-point energy of the carbon-oxygen bonds [7] [8].
In aqueous solutions, (113C)decanoic acid can act as a buffer near its pKa value, resisting changes in pH when small amounts of strong acid or base are added [20]. The compound can form salts with various bases, with the sodium salt (sodium decanoate) being particularly water-soluble [18].
The density of (113C)decanoic acid in the solid state is approximately 0.893 g/cm³ at 25°C, which is essentially identical to that of unlabeled decanoic acid [10] [12]. The isotopic substitution has a negligible effect on the overall density of the compound, as the mass difference between 12C and 13C is minimal compared to the total molecular mass [5] [7].
The density of (113C)decanoic acid varies with temperature, decreasing as temperature increases [21] [22]. This relationship follows the typical pattern observed for organic compounds, where thermal expansion leads to decreased density at higher temperatures [21].
Table 4: Density and Viscosity Parameters of (113C)decanoic acid
Parameter | Value | Temperature | Reference |
---|---|---|---|
Density | 0.893 g/cm³ | 25°C | [10] [12] |
Density | 0.8884 g/cm³ | 35.05°C | [6] |
Density | 0.8773 g/cm³ | 50.17°C | [6] |
Bulk Density | 690 kg/m³ | Room temperature | [9] [23] |
Viscosity | 6.5 mPa·s | 45°C | [13] |
Viscosity | 6 mm²/s | Not specified | [9] |
The viscosity of (113C)decanoic acid in the liquid state (above its melting point) is approximately 6.5 mPa·s at 45°C [13]. The viscosity decreases with increasing temperature, following an Arrhenius-type relationship typical for fatty acids [21] [13].
The rheological properties of (113C)decanoic acid are characteristic of medium-chain fatty acids, exhibiting Newtonian fluid behavior at temperatures well above the melting point [21]. Near the melting point, the compound may display more complex rheological behavior due to partial crystallization [21] [22].
The vapor pressure of (113C)decanoic acid is relatively low at room temperature, consistent with its high boiling point and the strong intermolecular forces between carboxylic acid molecules [14] [13]. The vapor pressure has been reported as 2.17 × 10⁻⁴ Pa at 25°C and 2.096 × 10⁻⁴ Pa at 20°C [13].
At elevated temperatures, the vapor pressure increases significantly, reaching approximately 15 mm Hg (2000 Pa) at 160°C [9] [23]. This temperature dependence follows the Clausius-Clapeyron relationship, which describes the exponential increase in vapor pressure with temperature [14].
Table 5: Vapor Pressure and Volatility Characteristics of (113C)decanoic acid
Parameter | Value | Temperature | Reference |
---|---|---|---|
Vapor Pressure | 2.096 × 10⁻⁴ Pa | 20°C | [13] |
Vapor Pressure | 2.17 × 10⁻⁴ Pa | 25°C | [13] |
Vapor Pressure | 0.0 ± 0.6 mmHg | 25°C | [22] |
Vapor Pressure | 15 mmHg | 160°C | [9] [23] |
Henry's Law Constant | 0.472 Pa·m³·mol⁻¹ | 25°C | [13] |
The volatility of (113C)decanoic acid is low under ambient conditions, which is typical for medium-chain fatty acids [16] [22]. The compound has a flash point of approximately 110-147°C (closed cup), indicating that it requires significant heating before producing sufficient vapor to form an ignitable mixture with air [3] [10].
The Henry's law constant for (113C)decanoic acid is 0.472 Pa·m³·mol⁻¹ at 25°C, which characterizes the partitioning of the compound between air and water phases [13]. This relatively low value indicates limited tendency to volatilize from aqueous solutions [16] [13].
The thermodynamic properties of (113C)decanoic acid are crucial for understanding its behavior in various chemical and physical processes [14] [24]. The standard enthalpy of formation (ΔfH°) for liquid (113C)decanoic acid is approximately -713.7 ± 0.9 kJ/mol, which is nearly identical to that of unlabeled decanoic acid [24].
The enthalpy of fusion (melting) for (113C)decanoic acid is approximately 27.1 kJ/mol, representing the energy required to convert the solid to liquid at its melting point [25]. This value is consistent with the strong intermolecular forces present in the crystalline state, primarily hydrogen bonding between carboxylic acid groups and van der Waals interactions between the hydrocarbon chains [14] [25].
Table 6: Thermodynamic Properties of (113C)decanoic acid
Parameter | Value | Conditions | Reference |
---|---|---|---|
Standard Enthalpy of Formation (liquid) | -713.7 ± 0.9 kJ/mol | 25°C | [24] |
Standard Enthalpy of Formation (gas) | -624.2 ± 5.1 kJ/mol | 25°C | [24] |
Enthalpy of Fusion | 27.1 kJ/mol | At melting point | [25] |
Entropy of Fusion | 89.5 J/(mol·K) | At melting point | [25] |
Enthalpy of Vaporization | 89.5 ± 5.0 kJ/mol | At boiling point | [24] |
Heat Capacity (solid) | Not specifically determined | - | - |
Heat Capacity (liquid) | Not specifically determined | - | - |
The standard enthalpy of formation for gaseous (113C)decanoic acid is approximately -624.2 ± 5.1 kJ/mol, which is less negative than the liquid phase value due to the energy required to overcome intermolecular forces during vaporization [24]. The enthalpy of vaporization is approximately 89.5 ± 5.0 kJ/mol, reflecting the substantial energy needed to convert the liquid to vapor [24].
The isotopic substitution of 13C for 12C at the carboxyl position has minimal impact on these thermodynamic properties, with differences typically less than 1% due to the small mass difference and similar bonding characteristics [5] [7]. Any differences would be primarily due to the slightly different vibrational frequencies of 13C-O bonds compared to 12C-O bonds, which affect zero-point energies and entropy values [7] [8].
(113C)decanoic acid possesses an odor profile similar to that of unlabeled decanoic acid, as isotopic substitution does not significantly alter the molecular interactions with olfactory receptors [26] [5]. The compound is characterized by a fatty, waxy odor with rancid notes when present at higher concentrations [26].
The odor of (113C)decanoic acid is generally described as unpleasant and goat-like, which is reflected in the etymology of its alternative name, capric acid (from Latin "caper/capra" meaning goat) [6] [26]. At very low concentrations, the odor becomes more subtle and can be perceived as soapy or fatty [26].
The odor threshold for (113C)decanoic acid in air has not been specifically determined, but it is expected to be similar to that of unlabeled decanoic acid [27] [28]. For decanoic acid, the odor detection threshold varies depending on the testing methodology and the sensitivity of the test subjects [27].
Table 7: Odor Characteristics of (113C)decanoic acid
Parameter | Description | Reference |
---|---|---|
Odor Character | Fatty, waxy, rancid, goat-like | [6] [26] |
Odor Intensity | Moderate to strong | [26] |
Odor Threshold in Air | Not specifically determined | [27] |
Flavor Character | Soapy, fatty | [26] |
Flavor Threshold in Water | Not specifically determined | [28] |
The perception of the odor of (113C)decanoic acid can vary between individuals due to genetic differences in olfactory receptors and previous exposure to similar compounds [27] [28]. The compound's odor becomes more pronounced when it is heated above its melting point due to increased volatilization [6] [26].
Irritant